molecular formula C9H9ClN4OS B2666017 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-chlorothiophene-2-carboxamide CAS No. 2097892-19-6

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-chlorothiophene-2-carboxamide

Cat. No.: B2666017
CAS No.: 2097892-19-6
M. Wt: 256.71
InChI Key: KSCYPDQXHUMPLL-UHFFFAOYSA-N
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Description

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-chlorothiophene-2-carboxamide is a compound that features a triazole ring, a thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-chlorothiophene-2-carboxamide typically involves the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) or ruthenium (Ru(II)) to yield the triazole ring . The thiophene ring can be introduced through various methods, including the use of thiophene derivatives as starting materials .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes would be scaled up to ensure the compound’s purity meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-chlorothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives .

Scientific Research Applications

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-chlorothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with metal ions or enzymes, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and thiophene-containing molecules. Examples are:

Uniqueness

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-chlorothiophene-2-carboxamide is unique due to the combination of the triazole and thiophene rings, which confer specific electronic and steric properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

5-chloro-N-[2-(triazol-2-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4OS/c10-8-2-1-7(16-8)9(15)11-5-6-14-12-3-4-13-14/h1-4H,5-6H2,(H,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCYPDQXHUMPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)NCCN2N=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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